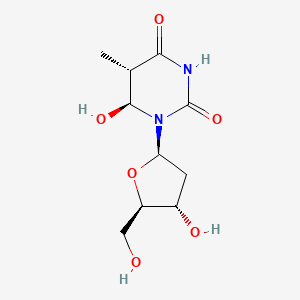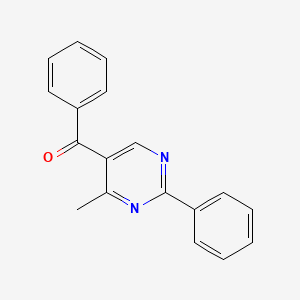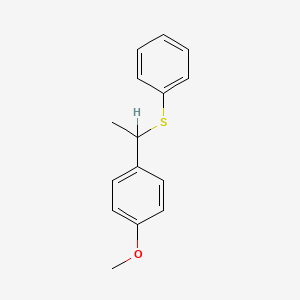
Anisole, p-(1-(phenylthio)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anisole, p-(1-(phenylthio)ethyl)- is an organic compound with the molecular formula C15H16OS It is a derivative of anisole, where the methoxy group is substituted with a phenylthioethyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions
Anisole, p-(1-(phenylthio)ethyl)- can be synthesized through several methods:
Williamson Ether Synthesis: This method involves the reaction of sodium phenoxide with a suitable alkyl halide. For anisole derivatives, sodium phenoxide reacts with a phenylthioethyl halide under basic conditions to yield the desired product.
Methylation of Sodium Phenoxide: Sodium phenoxide can be methylated using dimethyl sulfate or methyl chloride to form anisole, which can then undergo further substitution reactions to introduce the phenylthioethyl group.
Industrial Production Methods
Industrial production of anisole derivatives typically involves large-scale Williamson Ether Synthesis due to its efficiency and scalability. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Anisole, p-(1-(phenylthio)ethyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group in anisole activates the aromatic ring towards electrophilic substitution, allowing for reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The phenylthioethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Nucleophilic Substitution: The aromatic ring can participate in nucleophilic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
Nitration: Produces nitroanisole derivatives.
Sulfonation: Yields sulfonic acid derivatives.
Oxidation: Forms sulfoxides or sulfones.
Reduction: Results in thiols or thioethers.
科学研究应用
Anisole, p-(1-(phenylthio)ethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
作用机制
The mechanism of action of anisole, p-(1-(phenylthio)ethyl)- involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The methoxy group enhances the electron density of the aromatic ring, making it more reactive towards electrophiles. The phenylthioethyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
相似化合物的比较
Similar Compounds
Anisole (Methoxybenzene): A simpler derivative with a methoxy group attached to the benzene ring.
Phenylthioanisole: Anisole with a phenylthio group attached to the benzene ring.
Methoxyphenylthioanisole: Anisole with both methoxy and phenylthio groups attached.
Uniqueness
Anisole, p-(1-(phenylthio)ethyl)- is unique due to the presence of both methoxy and phenylthioethyl groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
60702-13-8 |
|---|---|
分子式 |
C15H16OS |
分子量 |
244.4 g/mol |
IUPAC 名称 |
1-methoxy-4-(1-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C15H16OS/c1-12(17-15-6-4-3-5-7-15)13-8-10-14(16-2)11-9-13/h3-12H,1-2H3 |
InChI 键 |
JGRFRCLDUNTABF-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


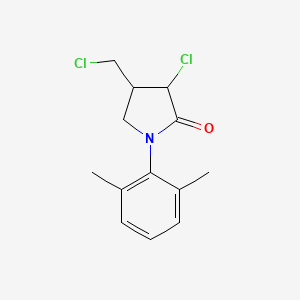

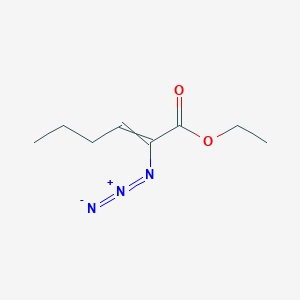

![2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599577.png)
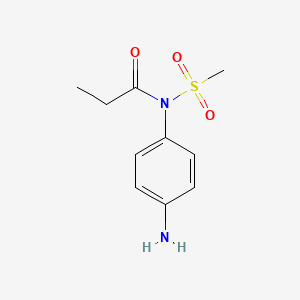
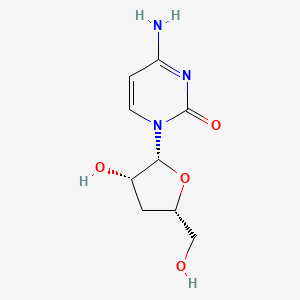
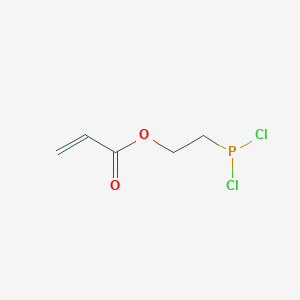


![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)
![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
